3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with a bicyclo[331]nonane core, which is known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong bases or acids to facilitate the cyclization process. The exact conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with different substituents.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, leading to different chemical properties.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur, affecting its reactivity.
Uniqueness
3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substituents and the resulting chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
64304-25-2 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-benzhydryl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H24N2O/c1-22-12-18-14-23(15-19(13-22)21(18)24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3 |
InChI Key |
IQNUGTKTEGEULB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CC(C1)C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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